2-Chloro-6-(1-phenylethenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(1-phenylvinyl)aniline: is an organic compound that belongs to the class of anilines It features a chloro group at the 2-position and a phenylvinyl group at the 6-position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(1-phenylvinyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of 2-Chloro-6-(1-phenylvinyl)aniline typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(1-phenylvinyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: 2-Chloro-6-(1-phenylvinyl)aniline is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of specific structural modifications on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s structural features make it a potential candidate for drug development. Researchers investigate its pharmacological properties to identify potential therapeutic applications.
Industry: In the industrial sector, 2-Chloro-6-(1-phenylvinyl)aniline is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various applications in material science and chemical engineering .
Mechanism of Action
The mechanism of action of 2-Chloro-6-(1-phenylvinyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-Chloroaniline: Similar in structure but lacks the phenylvinyl group.
6-Phenylvinylaniline: Similar in structure but lacks the chloro group.
2-Chloro-6-methylaniline: Similar in structure but has a methyl group instead of a phenylvinyl group.
Uniqueness: 2-Chloro-6-(1-phenylvinyl)aniline is unique due to the presence of both the chloro and phenylvinyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C14H12ClN |
---|---|
Molecular Weight |
229.70 g/mol |
IUPAC Name |
2-chloro-6-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C14H12ClN/c1-10(11-6-3-2-4-7-11)12-8-5-9-13(15)14(12)16/h2-9H,1,16H2 |
InChI Key |
OUXNEJJQLLKLDV-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=C(C(=CC=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.